molecular formula C17H17N5O2 B11286904 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

Cat. No.: B11286904
M. Wt: 323.35 g/mol
InChI Key: YUVGVPWSBDTHHJ-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine stands out due to its unique combination of functional groups and rings. Similar compounds include:

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H17N5O2/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20)

InChI Key

YUVGVPWSBDTHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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